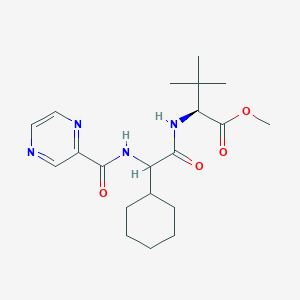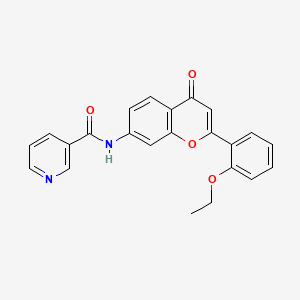
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, also known as EN-7, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cancer and inflammation, the modulation of cellular redox balance, and the activation of neuroprotective pathways. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cancer and inflammation, respectively. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide also increases the activity of antioxidant enzymes and reduces oxidative stress, which is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to inhibit the activity of key enzymes involved in cancer cell proliferation and migration, such as matrix metalloproteinases and urokinase plasminogen activator. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, and reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Advantages and Limitations for Lab Experiments
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for research on N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to elucidate the precise mechanisms of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide and to optimize its pharmacological properties, such as solubility and stability. Additionally, the development of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide analogs with improved efficacy and selectivity may also be a promising avenue for future research.
Synthesis Methods
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then treated with hydrazine hydrate to form a hydrazone intermediate, which is further reacted with 2-aminonicotinamide to yield N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide.
Scientific Research Applications
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to protect against neuronal cell death and improve cognitive function.
properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-8-4-3-7-18(20)22-13-19(26)17-10-9-16(12-21(17)29-22)25-23(27)15-6-5-11-24-14-15/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXLKNDINCETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
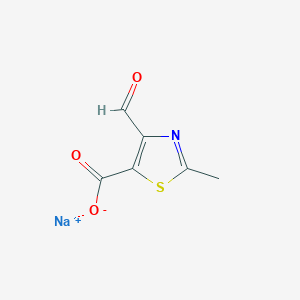


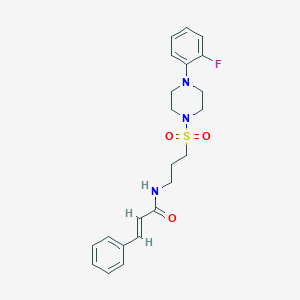

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)
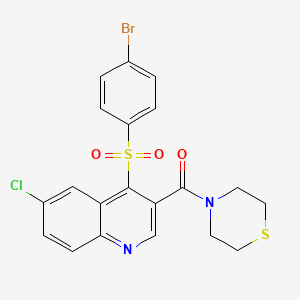

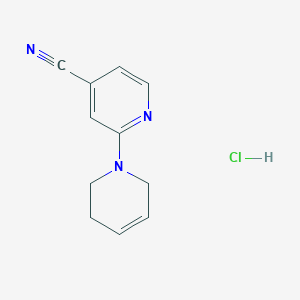
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
